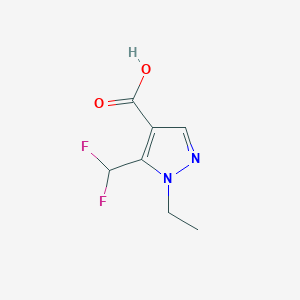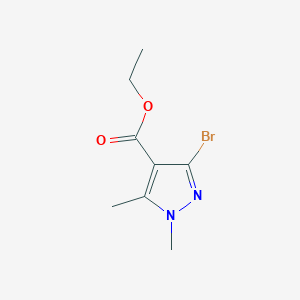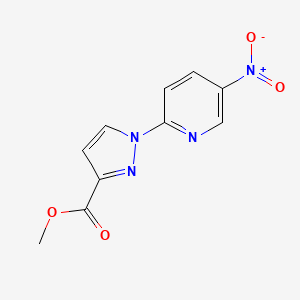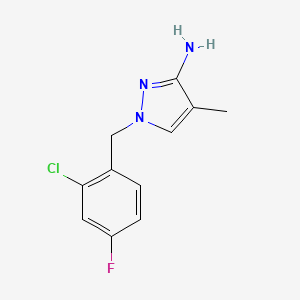![molecular formula C14H15BrO3 B10905091 (2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID typically involves the bromination of a cyclopentyl ether derivative followed by a series of reactions to introduce the propenoic acid group. One common method involves the use of bromocyclopentane as a starting material, which is reacted with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent . This intermediate can then be further reacted with appropriate reagents to introduce the bromine and propenoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Photochemical bromination techniques can be employed to achieve selective bromination of the cyclopentyl ether derivative . The subsequent steps involve standard organic synthesis techniques, including esterification and hydrolysis, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets. The bromine atom and the propenoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-[5-BROMO-2-(CYCLOHEXYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
(E)-3-[5-CHLORO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is unique due to the presence of the bromine atom and the cyclopentyloxy group, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H15BrO3 |
|---|---|
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
(E)-3-(5-bromo-2-cyclopentyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15BrO3/c15-11-6-7-13(18-12-3-1-2-4-12)10(9-11)5-8-14(16)17/h5-9,12H,1-4H2,(H,16,17)/b8-5+ |
Clé InChI |
ZLIVTTWJQAFYKU-VMPITWQZSA-N |
SMILES isomérique |
C1CCC(C1)OC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
SMILES canonique |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10905018.png)
![3-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905031.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10905044.png)


![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905082.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)


![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)
